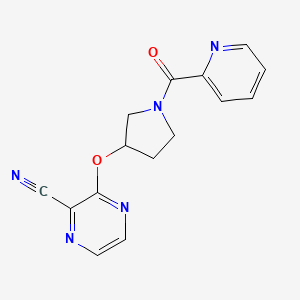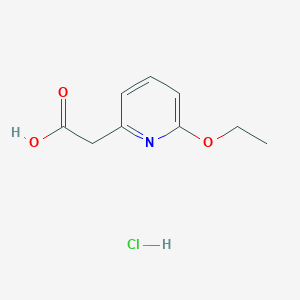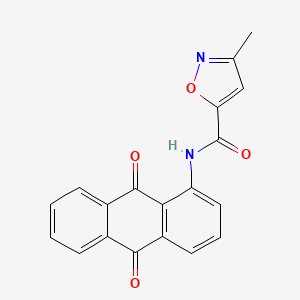
2-Amino-1-(2-propylpyrazol-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(2-propylpyrazol-3-yl)ethanol, also known as A-366, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery.
Mécanisme D'action
2-Amino-1-(2-propylpyrazol-3-yl)ethanol acts as a positive allosteric modulator of GABA receptors, which are responsible for inhibitory neurotransmission in the brain. It enhances the binding of GABA to the receptor, leading to an increase in the inhibitory effect of GABA on neuronal activity. This mechanism of action has been shown to be selective for certain subtypes of GABA receptors, making 2-Amino-1-(2-propylpyrazol-3-yl)ethanol a useful tool for studying the function of these receptors in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Amino-1-(2-propylpyrazol-3-yl)ethanol have been studied in various in vitro and in vivo models. In vitro studies have shown that 2-Amino-1-(2-propylpyrazol-3-yl)ethanol enhances the inhibitory effect of GABA on neuronal activity, leading to a decrease in excitatory neurotransmission. In vivo studies have shown that 2-Amino-1-(2-propylpyrazol-3-yl)ethanol can improve cognitive function and reduce motor deficits in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Amino-1-(2-propylpyrazol-3-yl)ethanol is its selectivity for certain subtypes of GABA receptors, making it a useful tool for studying the function of these receptors in the brain. However, one of the limitations of 2-Amino-1-(2-propylpyrazol-3-yl)ethanol is its relatively low potency compared to other GABA receptor modulators. This can make it more difficult to achieve the desired effect in experiments, and may require higher concentrations of the compound.
Orientations Futures
There are several future directions for the research and development of 2-Amino-1-(2-propylpyrazol-3-yl)ethanol. One area of interest is the optimization of the compound's pharmacological properties, such as potency and selectivity, to improve its potential as a lead compound for drug development. Another area of interest is the exploration of the compound's potential applications in other fields, such as cancer research and immunology. Additionally, further studies are needed to fully understand the mechanism of action of 2-Amino-1-(2-propylpyrazol-3-yl)ethanol and its effects on neuronal activity in the brain.
Méthodes De Synthèse
The synthesis of 2-Amino-1-(2-propylpyrazol-3-yl)ethanol involves a multi-step process that includes the reaction of 2-propyl-3-oxo-3H-pyrazole with hydrazine hydrate to form 2-propyl-3-hydrazinyl-3H-pyrazole, which is then reacted with ethylene oxide to form the final product, 2-Amino-1-(2-propylpyrazol-3-yl)ethanol. The purity and yield of the compound can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
2-Amino-1-(2-propylpyrazol-3-yl)ethanol has been shown to have potential applications in various fields of scientific research. In medicinal chemistry, it has been identified as a potential lead compound for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, it has been used as a tool to study the role of GABA receptors in the brain. In drug discovery, it has been used as a starting point for the development of new compounds with improved pharmacological properties.
Propriétés
IUPAC Name |
2-amino-1-(2-propylpyrazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-2-5-11-7(3-4-10-11)8(12)6-9/h3-4,8,12H,2,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBZTBLYCAATII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)C(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(2-propylpyrazol-3-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Butylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2608670.png)
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2608671.png)


![2-[3-(benzylsulfonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2608679.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2608680.png)


![N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2608685.png)
![3-Methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2608686.png)
![2-ethyl-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2608687.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2608688.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2608691.png)